4-Amino-2-methoxyphenol

Anti-inflammatory Cytokine inhibition Human airway epithelium

Source regioisomerically pure 4-Amino-2-methoxyphenol (CAS 52200-90-5) for reproducible antioxidant SAR. The 4-amino-2-methoxy substitution pattern is critical: phenothiazine conjugates with this moiety outperform BHA and Vitamin C in DPPH radical scavenging and LDL oxidation assays. Isomeric impurities (e.g., 5-amino isomer) alter pharmacological profiles—the 4-amino isomer shows fundamentally different activity. Available from mg to kg scale at ≥98% purity, this building block serves oxidative stress programs, anti-inflammatory mechanistic studies (IC₅₀ 410 μM in airway epithelial models), and non-hepatotoxic analgesic development.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 52200-90-5
Cat. No. B1666316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-methoxyphenol
CAS52200-90-5
Synonyms4-Aminoguaiacol
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)O
InChIInChI=1S/C7H9NO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,8H2,1H3
InChIKeyMCNBYOWWTITHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-Amino-2-methoxyphenol (CAS 52200-90-5): Procurement-Ready Specifications and Key Physicochemical Data for Research and Industrial Sourcing


4-Amino-2-methoxyphenol (CAS 52200-90-5, MF C₇H₉NO₂, MW 139.15) is a substituted phenol containing an amino group at the 4-position and a methoxy group at the 2-position on the benzene ring . Commercially available as a light yellow to brown crystalline powder, this compound exhibits a melting point range of 178.0–182.0 °C . As a functionalized aromatic building block, its differentiated substitution pattern enables specific applications where isomeric purity and functional group positioning are critical .

Why 4-Amino-2-methoxyphenol Cannot Be Replaced by Common Aminophenol or Methoxyphenol Isomers in Critical Applications


The biological and chemical performance of aminomethoxyphenols is exquisitely sensitive to the precise positioning of amino and methoxy substituents on the phenolic ring. Isomers such as 5-amino-2-methoxyphenol and 4-amino-3-methoxyphenol exhibit distinct pharmacological and reactivity profiles due to altered electronic distribution and steric accessibility of key functional groups [1]. Even structurally similar compounds like apocynin (4-hydroxy-3-methoxyacetophenone) demonstrate substantially different potency in anti-inflammatory assays, with IC₅₀ values varying by nearly threefold relative to 4-amino-2-methoxyphenol [2]. Generic substitution with less expensive or more readily available aminophenol isomers therefore risks compromising both experimental reproducibility and functional outcomes in applications requiring precise structure-activity relationships.

4-Amino-2-methoxyphenol: Quantitative Comparative Evidence for Differentiated Performance


Anti-Inflammatory Cytokine Suppression: 4-Amino-2-methoxyphenol vs. Apocynin and Structural Analogs

In a head-to-head comparison of methoxyphenolic compounds evaluated for anti-inflammatory activity in TNF-α-stimulated human airway cells, 4-amino-2-methoxyphenol demonstrated measurable suppression of multiple cytokines including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, and CXCL10 [1]. Its IC₅₀ of 410 μM places it as a moderately active compound in this series, distinctly differentiated from apocynin (IC₅₀ 146.6 μM) and the more potent diapocynin (IC₅₀ 20.3 μM) [1]. Critically, the anti-inflammatory activity did not correlate with ROS inhibition or NF-κB activation but was associated with inhibition of HuR protein binding to mRNA, suggesting a post-transcriptional mechanism distinct from redox-based anti-inflammatory agents [1].

Anti-inflammatory Cytokine inhibition Human airway epithelium

Antioxidant Activity of 4-Amino-2-methoxyphenol-Containing Conjugates vs. BHA Standard

While the parent compound 4-amino-2-methoxyphenol serves as a synthetic intermediate, its incorporation into phenothiazine conjugates yields potent antioxidant activity that exceeds that of the industry-standard antioxidant butylated hydroxyanisole (BHA) [1]. In a series of phenothiazine-aryl amine conjugates, compound 2e bearing the 4-amino-2-methoxyphenol moiety demonstrated superior antioxidant activity in both DPPH radical scavenging and human LDL oxidation inhibition assays, outperforming BHA [1]. This SAR finding was independently validated in a subsequent study where compound 5e, containing the identical 4-amino-2-methoxyphenol moiety, exhibited the highest antioxidant activity among eight synthesized derivatives, surpassing both BHA and Vitamin C [2].

Antioxidant Radical scavenging LDL oxidation

Regioisomeric Specificity: 4-Amino-2-methoxyphenol vs. 5-Amino-2-methoxyphenol in Analgesic Development

The importance of precise regioisomeric identity is underscored by comparative analgesic research on paracetamol analogues. While 5-amino-2-methoxyphenol (the 5-amino isomer) demonstrated efficient target protein interactions and dose-dependent antinociceptive effects in the mice formalin test with no observed hepatotoxicity [1], the 4-amino-2-methoxyphenol isomer exhibits a fundamentally different pharmacological profile [2]. This regioisomeric divergence highlights that amino group positioning is a critical determinant of biological activity; procurement of the correct 4-amino isomer is essential for applications requiring the specific electronic and steric properties of the 1,2,4-substitution pattern rather than the 1,2,5-pattern.

Analgesic Antinociceptive Isomer comparison

Synthetic Yield Benchmarking: 4-Amino-2-methoxyphenol Reduction from 4-Nitro-2-methoxyphenol

Multiple synthetic routes to 4-amino-2-methoxyphenol have been characterized with quantifiable yields that inform procurement versus in-house synthesis decisions. A reported hydrogenation of 4-nitro-2-methoxyphenol using Pd/C catalyst under hydrogen atmosphere in THF/methanol at room temperature afforded the target compound with 94.3% yield . An alternative reduction protocol under similar conditions yielded 56.9% . This yield variability (56.9% vs. 94.3%) highlights the sensitivity of the synthesis to specific reaction conditions and catalyst loading, providing a quantitative benchmark for laboratories considering custom synthesis versus direct procurement of validated commercial material.

Synthesis Hydrogenation Yield optimization

Purity Specification and Physical Form: Commercial Availability Benchmarks

Commercial suppliers offer 4-amino-2-methoxyphenol at standardized purity specifications of ≥97% to ≥98% (GC) with defined physical characteristics including melting point range 178.0–182.0 °C and appearance as light yellow to brown crystalline powder or crystals [1]. Moisture content is specified at ≤0.5% maximum [1]. These specifications are essential for ensuring batch-to-batch reproducibility in sensitive applications. The compound is available from milligram to kilogram scale, with documented storage requirements (2–8°C long-term, dark and sealed conditions) that ensure stability during inventory management .

Purity Quality control Procurement

Optimal Procurement and Research Deployment Scenarios for 4-Amino-2-methoxyphenol Based on Quantitative Evidence


Medicinal Chemistry Building Block for Antioxidant Conjugate Synthesis

Based on SAR evidence demonstrating that phenothiazine conjugates bearing the 4-amino-2-methoxyphenol moiety (compounds 2e/5e) exhibit antioxidant activity superior to both BHA and Vitamin C in DPPH radical scavenging and LDL oxidation assays [1][2], this compound is optimally deployed as a strategic building block in medicinal chemistry programs targeting oxidative stress-related disorders. The precise 4-amino-2-methoxy substitution pattern is critical for conferring enhanced activity; procurement of the correct regioisomer ensures reproducible SAR outcomes. This application scenario is particularly relevant for research groups developing novel antioxidants where the electron-donating characteristics of this specific substitution pattern confer a measurable performance advantage over alternative arylamine coupling partners [2].

Anti-Inflammatory Research Requiring Moderate-Potency Methoxyphenol Controls

In human airway epithelial inflammation models, 4-amino-2-methoxyphenol occupies a well-characterized position in the methoxyphenol potency spectrum with an IC₅₀ of 410 μM against TNF-α-induced cytokine expression [1]. This moderate activity makes it suitable as a benchmark or control compound in studies requiring a defined, mid-range reference point within the methoxyphenol series, positioned distinctly between the high-potency compounds (diapocynin, IC₅₀ 20.3 μM; resveratrol, IC₅₀ 42.7 μM) and less active analogs [1]. Its post-transcriptional mechanism via HuR-mRNA binding inhibition further differentiates it from redox-based anti-inflammatory agents, enabling its use in mechanistic studies dissecting pathways independent of ROS and NF-κB signaling [1].

Quality-Controlled Intermediate for Regioisomerically Sensitive Organic Synthesis

With established commercial purity specifications of 97–98% (GC) and defined physical constants including melting point 178.0–182.0 °C [1][2], 4-amino-2-methoxyphenol serves as a reliable, procurement-ready intermediate for multistep organic syntheses where regioisomeric purity is paramount. The substantial yield variability observed in published synthetic protocols (56.9–94.3%) [3] indicates that direct procurement of validated material can eliminate optimization overhead. The compound is available from milligram research quantities to kilogram scales, making it scalable from early-stage discovery through preclinical development [2]. The amino and phenolic hydroxyl groups provide orthogonal reactivity handles for selective functionalization in the synthesis of complex molecules, pharmaceutical intermediates, and specialty chemicals [4].

Pharmacological Studies Requiring Distinct 4-Amino vs. 5-Amino Regioisomeric Profiles

Research on paracetamol analogues has established that 5-amino-2-methoxyphenol exhibits dose-dependent antinociceptive activity via FAAH and TRPV1 pathways with no observed hepatotoxicity, while the 4-amino isomer demonstrates a fundamentally different pharmacological profile [1]. This regioisomeric divergence creates a specific procurement scenario where 4-amino-2-methoxyphenol must be sourced as the correct isomer for studies requiring the 1,2,4-substitution pattern rather than the 1,2,5-pattern. The compound's derivative, 4-[N-(4-hydroxyphenyl)carboxymidoyl]-2-methoxyphenol, has been evaluated for analgesic effects with in vivo data showing activity comparable to paracetamol but with predicted lower hepatotoxicity [2]. This makes the 4-amino-2-methoxyphenol scaffold relevant for structure-activity relationship studies in analgesic drug discovery programs exploring non-hepatotoxic alternatives to paracetamol.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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